Vibramycin calcium

説明

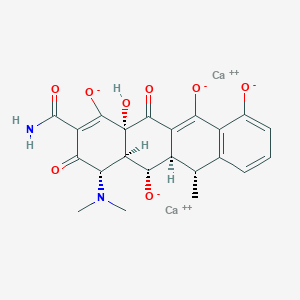

Doxycycline Calcium is the calcium salt form of doxycycline exhibiting antimicrobial activity. Doxycycline blocks binding of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis. In addition, this agent has exhibited inhibition of collagenase activity. (NCI)

特性

CAS番号 |

94088-85-4 |

|---|---|

分子式 |

C22H24Ca2N2O8+4 |

分子量 |

524.6 g/mol |

IUPAC名 |

dicalcium;(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C22H24N2O8.2Ca/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);;/q;2*+2/t7-,10+,14+,15-,17-,22-;;/m0../s1 |

InChIキー |

CPLUWNIKPLOTRG-QFWOMMJSSA-N |

異性体SMILES |

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |

正規SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.[Ca+2].[Ca+2] |

関連するCAS |

564-25-0 (Parent) |

製品の起源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Vibramycin (Doxycycline Calcium) in Bacteria

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vibramycin, a brand name for the antibiotic doxycycline, is a member of the tetracycline class synthetically derived from oxytetracycline.[1][2] The active moiety, doxycycline, is formulated as various salts, including doxycycline calcium for oral suspension, as well as hyclate and monohydrate forms.[1][3] Regardless of the salt form, the fundamental mechanism of antibacterial action remains the same.[4] Doxycycline is a broad-spectrum, primarily bacteriostatic agent effective against a wide range of Gram-positive and Gram-negative bacteria, as well as other microorganisms.[1][5][6] Its efficacy stems from a highly specific interaction with the bacterial protein synthesis machinery, a process that exhibits crucial differences from its eukaryotic counterpart, thereby ensuring selective toxicity.[5][7] This document provides a detailed examination of the molecular mechanisms through which doxycycline exerts its antibacterial effects, supported by quantitative data and key experimental protocols.

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for doxycycline is the inhibition of bacterial protein synthesis.[4][5][8] This process is achieved by targeting the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins.[5]

Targeting the 30S Ribosomal Subunit

Bacterial ribosomes are 70S complexes composed of two subunits: a large 50S subunit and a small 30S subunit.[7][9] Doxycycline specifically binds to the 30S ribosomal subunit.[4][6][8] This interaction is reversible and exhibits high affinity. The selectivity for bacterial ribosomes over eukaryotic (80S) ribosomes is a key feature, attributed to structural differences in the ribosomal RNA subunits and the active transport of tetracyclines into bacterial cells, which leads to higher intracellular concentrations.[7][9]

Interference with Aminoacyl-tRNA Binding

Within the 30S subunit, doxycycline's primary binding site (often referred to as Tet-1) is located on the 16S ribosomal RNA (rRNA).[10][11][12] By binding to this site, doxycycline physically obstructs the acceptor site (A-site) of the ribosome.[7][9] The A-site is the crucial location where incoming aminoacyl-tRNA (aa-tRNA) molecules, which carry the next amino acid for the growing polypeptide chain, must bind.[5] Doxycycline's presence creates a steric block that prevents the stable docking of the aa-tRNA into the A-site.[5][8][13] This action effectively halts the elongation step of protein synthesis, as new amino acids cannot be added to the nascent peptide chain.[4][8] The resulting cessation of protein production prevents the bacteria from performing essential functions required for growth and replication, leading to a bacteriostatic effect.[5][8]

Potential Secondary Mechanisms of Action

While inhibition of protein synthesis is the primary mechanism, research has suggested other ways doxycycline may impact bacterial viability. One study demonstrated that doxycycline can inhibit the processing of bacterial rRNA.[14] It was found to interfere with RNase III, an enzyme that cleaves long primary rRNA transcripts into pre-16S and pre-23S rRNAs for maturation.[14] This inhibition leads to an accumulation of unprocessed precursors and a decrease in mature, functional ribosomes, further contributing to the shutdown of protein synthesis.[14]

Quantitative Efficacy Data

The efficacy of an antibiotic is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The tables below summarize representative MIC values for doxycycline against various bacterial pathogens.

Table 1: Doxycycline MIC Data for Selected Gram-Positive Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923, O74 | 2 | [15] |

| Streptococcus pneumoniae | Surveillance Isolates | ≤0.25 - 1 |[16][17] |

Table 2: Doxycycline MIC Data for Selected Gram-Negative Bacteria

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

|---|---|---|---|

| Escherichia coli | ATCC 25922 | 4 | [15] |

| Pseudomonas aeruginosa | ATCC 27853, PA01 | 16 - 128 | [15] |

| Acinetobacter spp. | Clinical Isolates | ≤4 - ≥16 | [18] |

| Mycoplasma genitalium | Clinical Isolates | ≤0.008 - 2.5 |[10][11] |

Note: MIC values can vary significantly based on the specific strain, testing methodology, and the presence of resistance mechanisms.

Key Experimental Protocols

The elucidation of doxycycline's mechanism of action relies on a set of standardized and specialized experimental procedures.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antibiotic against an aerobic bacterial strain, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][19][20]

Methodology:

-

Preparation of Antibiotic Stock: Prepare a stock solution of doxycycline hyclate in a suitable solvent (e.g., sterile deionized water) at a high concentration (e.g., 1280 µg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the doxycycline stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired final concentrations (e.g., 128 µg/mL down to 0.06 µg/mL).

-

Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Select several colonies to inoculate a saline or broth solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized bacterial suspension into CAMHB so that, after addition to the wells, the final inoculum density in each well is approximately 5 x 10⁵ CFU/mL.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Data Interpretation: Following incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of doxycycline at which there is no visible bacterial growth. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

Protocol: Ribosome Binding Assay (Nitrocellulose Filter-Binding)

This assay measures the direct binding of a radiolabeled antibiotic to ribosomes. It exploits the property that ribosomes (and ribosome-ligand complexes) are retained by nitrocellulose filters, whereas small, unbound ligands pass through.[21][22]

Methodology:

-

Ribosome Preparation: Isolate highly active 70S ribosomes or 30S subunits from a suitable bacterial strain (e.g., E. coli MRE600) using established ultracentrifugation and purification protocols.

-

Ligand Preparation: Synthesize or procure radiolabeled doxycycline (e.g., [³H]-doxycycline).

-

Binding Reaction: In a reaction tube, combine a fixed concentration of ribosomes (e.g., 2 µM of 30S subunits) with varying concentrations of [³H]-doxycycline in a binding buffer (e.g., 20 mM HEPES-KOH, 150 mM NH₄Cl, 3 mM MgAc₂, 4 mM mercaptoethanol).[21]

-

Incubation: Incubate the reaction mixtures at 37°C for 15-30 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter each reaction mixture through a 0.45 µm nitrocellulose membrane under vacuum. Immediately wash the filter with ice-cold binding buffer to remove non-specifically bound ligand.

-

Quantification: Place the filter in a scintillation vial with a suitable scintillation cocktail. Measure the retained radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of doxycycline bound to the ribosomes.

-

Data Analysis: Plot the amount of bound ligand versus the concentration of free ligand. Analyze the data using Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the number of binding sites.

Protocol: In Vitro Translation (IVT) Inhibition Assay

This cell-free assay directly measures the effect of a compound on protein synthesis using purified components or cell extracts.[23][24]

Methodology:

-

System Preparation: Utilize a commercial bacterial IVT kit (e.g., E. coli S30 extract system) or prepare a custom cell-free extract containing all necessary translational machinery (ribosomes, tRNAs, initiation/elongation factors, etc.).

-

Reporter Template: Use a DNA or mRNA template that codes for an easily quantifiable reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[25]

-

Reaction Setup: In a microplate well, combine the IVT extract, an energy source (ATP/GTP), amino acids, and the reporter template. Add varying concentrations of doxycycline to be tested. Include a no-doxycycline positive control and a no-template negative control.

-

Incubation: Incubate the reactions at the optimal temperature (e.g., 37°C) for a set period (e.g., 60-90 minutes) to allow for transcription (if starting with DNA) and translation.[24]

-

Signal Quantification: Stop the reaction and measure the reporter protein signal. For luciferase, add the luciferin substrate and measure luminescence. For GFP, measure fluorescence at the appropriate excitation/emission wavelengths.

-

Data Analysis: Normalize the signal from the doxycycline-treated wells to the positive control. Plot the percentage of protein synthesis inhibition against the doxycycline concentration to determine the IC₅₀ (the concentration that inhibits 50% of protein synthesis).

Conclusion

The mechanism of action of Vibramycin (doxycycline calcium) is a well-defined process centered on the potent and selective inhibition of bacterial protein synthesis. By binding to the 16S rRNA of the 30S ribosomal subunit, doxycycline effectively prevents the progression of translation, leading to a bacteriostatic effect against a broad spectrum of pathogens.[1][5] This core mechanism, potentially supplemented by secondary effects on rRNA processing, leverages fundamental differences between prokaryotic and eukaryotic cellular machinery.[7][14] The quantitative and methodological data presented provide a framework for understanding and further investigating the antibacterial properties of this clinically significant antibiotic.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. The Science Behind Vibramycin’s Effectiveness – Caremgt [caremgt.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. What is the mechanism of Doxycycline Calcium? [synapse.patsnap.com]

- 5. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]

- 9. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 10. Impact of 16S rRNA Single Nucleotide Polymorphisms on Mycoplasma genitalium Organism Load with Doxycycline Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journals.asm.org [journals.asm.org]

- 18. clsi.org [clsi.org]

- 19. iacld.com [iacld.com]

- 20. goums.ac.ir [goums.ac.ir]

- 21. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Binding Interaction between Tet(M) and the Ribosome: Requirements for Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. assets.fishersci.com [assets.fishersci.com]

- 25. Tetracyclines Modify Translation By Targeting Key Human rRNA Substructures - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Comparison of Vibramycin Calcium and Doxycycline Hyclate for Drug Development Professionals

An In-depth Guide to the Physicochemical and Pharmacokinetic Differences Between Doxycycline Formulations

This technical guide provides a comprehensive analysis of Vibramycin calcium and doxycycline hyclate, outlining the key distinctions relevant to researchers, scientists, and drug development professionals. The fundamental difference lies not between two distinct, stable salt forms of the active pharmaceutical ingredient, doxycycline, but rather between a specific liquid formulation and a commonly used salt form in solid oral dosage forms.

1. Introduction: Defining the Core Distinction

Doxycycline is a broad-spectrum tetracycline antibiotic that functions by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit.[1][2] It is available in several forms, with doxycycline hyclate being a prevalent salt used in capsules and tablets.[3][4] "this compound" refers to a brand name for an oral suspension formulation of doxycycline.[3][5] Crucially, this formulation is prepared from doxycycline hyclate and contains calcium chloride as an excipient; it is not a distinct, isolated "doxycycline calcium" salt.[1][3][6] This distinction is critical, as doxycycline itself has a low affinity for calcium, and the presence of divalent cations like calcium can lead to chelation, which may impact absorption.[7][8][9]

This guide will dissect the differences based on this understanding: comparing the well-characterized doxycycline hyclate salt with the implications of the this compound oral suspension formulation.

Logical Relationship of Doxycycline Forms

The following diagram illustrates the relationship between the active ingredient, its salt forms, and the branded formulation.

2. Physicochemical Properties

The primary physicochemical differences are rooted in the salt form versus the liquid formulation. Doxycycline hyclate is a hydrochloride salt complexed with ethanol and water, which confers high water solubility.[3][10] This is a key attribute for dissolution from solid dosage forms. In contrast, this compound is an aqueous suspension, where the drug is already dispersed in a liquid vehicle, bypassing the need for dissolution in the gastrointestinal tract. However, the presence of calcium ions in the formulation is a critical factor to consider.

| Property | Doxycycline Hyclate | This compound (Oral Suspension) |

| Chemical Name | Doxycycline hydrochloride hemiethanolate hemihydrate | A formulation containing doxycycline (prepared from the hyclate salt) and excipients including calcium chloride.[1][3] |

| Molecular Formula | (C₂₂H₂₄N₂O₈•HCl)₂•C₂H₆O•H₂O | Not applicable as a distinct salt. The active moiety is doxycycline (C₂₂H₂₄N₂O₈).[3] |

| Molecular Weight | 1025.89 g/mol | Not applicable. The molecular weight of doxycycline base is 444.44 g/mol . |

| Appearance | Light-yellow crystalline powder.[3][8] | A raspberry/apple-flavored syrup.[1][6] |

| Solubility in Water | Soluble.[3][8][10] | The formulation is an aqueous suspension. The active ingredient's solubility is influenced by the formulation's pH and excipients. |

| Key Formulation Type | Solid dosage forms (e.g., capsules, tablets).[4] | Liquid oral suspension (syrup).[3] |

3. Pharmacokinetics

Doxycycline is well-absorbed after oral administration, with a bioavailability of approximately 90-100%.[11] This high bioavailability means oral administration is nearly as effective as intravenous routes.[11] While food can slightly decrease the rate of absorption, the overall extent of absorption is not significantly affected.[11][12] However, the interaction with polyvalent cations is a major pharmacokinetic consideration.

| Parameter | Doxycycline (General, from Hyclate/Monohydrate forms) | Implications for this compound Oral Suspension |

| Bioavailability (F) | ~90-100% (virtually complete absorption).[11][13] | As a suspension, the drug is readily available for absorption. However, the presence of calcium ions may form insoluble chelates, potentially reducing overall bioavailability.[7] |

| Time to Peak Plasma (Tₘₐₓ) | ~2 hours.[2][12] | Potentially faster absorption due to the liquid form, but this has not been definitively established in comparative studies against the hyclate solid forms. |

| Peak Plasma Conc. (Cₘₐₓ) | ~2.6 µg/mL (after a single 200 mg dose).[2][13] | May be affected by the extent of chelation with calcium ions in the formulation and gastrointestinal tract. |

| Serum Half-life (t₁/₂) | ~18-22 hours.[2] | Expected to be independent of the initial formulation once the drug is absorbed into systemic circulation. |

| Effect of Food/Milk | Absorption is not markedly influenced by simultaneous ingestion of food or milk.[12] | The formulation itself contains calcium. The general advice for tetracyclines to avoid co-administration with calcium-containing products is pertinent.[7] |

| Excretion | Approximately 40% excreted by the kidneys over 72 hours in individuals with normal renal function.[2][13] | The route of excretion is a property of the doxycycline molecule itself and is not expected to differ based on the initial formulation. |

4. Experimental Protocols

For drug development professionals, understanding the methodologies used to characterize and compare these formulations is paramount. Below are detailed protocols for key experiments.

Comparative In Vitro Dissolution Testing

This protocol is designed to compare the dissolution profile of a doxycycline hyclate solid dosage form (e.g., capsule) against a standard, which is a critical component of demonstrating bioequivalence for biowaiver applications.

Objective: To determine the rate and extent of doxycycline hyclate release from a solid oral dosage form in various dissolution media.

Methodology:

-

Dissolution Media:

-

Apparatus Settings:

-

Procedure:

-

Place one dosage unit (e.g., 100 mg doxycycline hyclate capsule) in each of the six dissolution vessels.

-

Withdraw aliquots (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

-

Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

-

Filter the samples immediately using a 0.45 µm syringe filter.

-

-

Analysis:

-

Quantify the concentration of doxycycline in each sample using a validated HPLC-UV method (as described in section 4.3).

-

Calculate the cumulative percentage of the labeled drug amount dissolved at each time point.

-

Compare dissolution profiles using a similarity factor (f2). An f2 value between 50 and 100 indicates similarity between two dissolution profiles.[14]

-

In Vivo Comparative Bioavailability Study

This protocol outlines a typical clinical study to compare the rate and extent of absorption of doxycycline from the this compound oral suspension versus a doxycycline hyclate capsule.

Objective: To assess the bioequivalence of two doxycycline formulations in healthy human subjects.

Methodology:

-

Study Design: Randomized, open-label, two-period, two-sequence, crossover study.[16]

-

Subjects: A cohort of healthy adult volunteers (e.g., n=24) meeting specific inclusion/exclusion criteria (e.g., age, weight, non-smokers).[16][17]

-

Treatments:

-

Test Product: Single oral dose of this compound oral suspension (e.g., equivalent to 100 mg doxycycline).

-

Reference Product: Single oral dose of Vibramycin hyclate capsule (100 mg).

-

-

Procedure:

-

Subjects are fasted overnight (at least 10 hours) before drug administration.

-

Administer the assigned product with a standardized volume of water (e.g., 240 mL).

-

Collect serial blood samples in heparinized tubes at pre-dose (0 hours) and at specified post-dose time points (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).[16]

-

Centrifuge blood samples to separate plasma, which is then stored at -20°C or below until analysis.

-

A washout period of at least 14 days separates the two treatment periods.[16]

-

-

Pharmacokinetic Analysis:

-

Analyze plasma samples for doxycycline concentration using a validated analytical method (e.g., HPLC-UV).

-

Calculate pharmacokinetic parameters including AUC₀₋t, AUC₀₋inf, Cₘₐₓ, and Tₘₐₓ for each subject for both formulations.

-

Perform statistical analysis on log-transformed AUC and Cₘₐₓ data. The 90% confidence intervals for the ratio of the geometric means (Test/Reference) should fall within the acceptance range of 80-125% to establish bioequivalence.

-

Analytical Method: HPLC-UV for Doxycycline Quantification

This protocol details a common method for the quantitative analysis of doxycycline in plasma or dissolution samples.

Objective: To accurately measure the concentration of doxycycline.

Methodology:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient (e.g., 25°C).[4]

-

-

Sample Preparation (for plasma):

-

Thaw plasma samples.

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Vortex and centrifuge the samples.

-

Collect the supernatant, evaporate to dryness, and reconstitute in the mobile phase.

-

-

Calibration and Quantification:

-

Prepare a series of calibration standards of known doxycycline concentrations in the appropriate matrix (blank plasma or dissolution medium).

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of doxycycline in the unknown samples by interpolating their peak areas from the calibration curve.

-

Experimental Workflow for Bioavailability Study

The diagram below outlines the typical workflow for a comparative bioavailability study.

The primary distinction between this compound and doxycycline hyclate is one of formulation rather than a fundamental difference between two stable chemical salts. This compound is an oral suspension containing doxycycline (derived from the hyclate salt) and calcium chloride, designed for ease of administration in liquid form. Doxycycline hyclate is a water-soluble salt of doxycycline, predominantly used in the manufacture of solid dosage forms like capsules and tablets.

For drug development professionals, this means that while the active moiety and its systemic mechanism of action are identical, considerations regarding dissolution, potential for chelation with excipients, and the impact on bioavailability are paramount. The choice between a solid hyclate formulation and a calcium-containing liquid suspension will depend on the target patient population, desired pharmacokinetic profile, and stability considerations. Any comparison must be framed as a formulation-versus-formulation study, with particular attention paid to the potential for cation-induced alterations in drug absorption.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Doxycycline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. VIBRAMYCIN(doxycycline hyclate) - America[美国药品] - 全球药品采购网 [120ty.net]

- 7. drugs.com [drugs.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. ijbcp.com [ijbcp.com]

- 10. bioinfopublication.org [bioinfopublication.org]

- 11. droracle.ai [droracle.ai]

- 12. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Comparison of WHO and US FDA biowaiver dissolution test conditions using bioequivalent doxycycline hyclate drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Bioequivalence Study of Doxycycline Monohydrate Tablets Under Fed Conditions [ctv.veeva.com]

- 18. impactfactor.org [impactfactor.org]

Vibramycin (Doxycycline Calcium): A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of Vibramycin, with a focus on its active pharmaceutical ingredient, doxycycline, particularly in its calcium salt form. This document is intended to serve as a comprehensive resource, incorporating detailed data, experimental methodologies, and visual representations of its mechanisms of action and experimental applications.

Chemical Structure and Identification

Vibramycin is a brand name for doxycycline, a broad-spectrum tetracycline antibiotic.[1] Doxycycline is synthetically derived from oxytetracycline.[2] It is available in various salt forms, including monohydrate, hyclate, and calcium.[3] The chemical designation for the base doxycycline molecule is 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide.[4][5]

Physicochemical Properties

Doxycycline is a light-yellow crystalline powder.[4][5] Its properties can vary slightly depending on the salt form. The following tables summarize the key quantitative data for doxycycline and its common salts.

| Property | Value | Salt Form | Reference(s) |

| Molecular Formula | C₂₂H₂₄N₂O₈ | Doxycycline (base) | [1] |

| C₂₂H₂₄N₂O₈·H₂O | Doxycycline Monohydrate | [4][5] | |

| (C₂₂H₂₄N₂O₈·HCl)₂·C₂H₆O·H₂O | Doxycycline Hyclate | [4][5] | |

| C₂₂H₂₀N₂O₈·2Ca | Doxycycline Calcium | [8] | |

| Molecular Weight | 444.4 g/mol | Doxycycline (base) | [1] |

| 462.46 g/mol | Doxycycline Monohydrate | [4][5] | |

| 1025.89 g/mol | Doxycycline Hyclate | [4][5] | |

| 520.56 g/mol | Doxycycline Calcium | [8] | |

| Melting Point | 201–205 °C | Doxycycline Hyclate | [9] |

| pKa Values | ~3.3, 7.7, 9.6 | Doxycycline | [9][10] |

| Solubility | Highly soluble in water and acidic solutions. | Doxycycline Hyclate | [1][9] |

| Very slightly soluble in water. | Doxycycline Monohydrate | [1] | |

| Log P (Octanol/Water) | ~ -0.77 | Doxycycline | [9] |

Experimental Protocols

The determination of the physicochemical properties of active pharmaceutical ingredients like doxycycline calcium follows established methodologies, often outlined in pharmacopeias.

Solubility Determination (Equilibrium Solubility Method)

This protocol aims to determine the concentration of a saturated solution of the compound at a specific temperature and pH.

-

Preparation: An excess amount of doxycycline calcium powder is added to a series of buffered aqueous solutions covering a range of pH values.

-

Equilibration: The resulting suspensions are agitated at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of doxycycline in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Replication: The experiment is performed in triplicate at each pH condition to ensure accuracy.[11]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid compound transitions to a liquid.[13]

-

Sample Preparation: A small amount of the dry, finely powdered doxycycline calcium is packed into a capillary tube to a height of 2.5-3.5 mm.[14][15]

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus with a controlled heating block.[16]

-

Heating: The sample is heated rapidly to a temperature approximately 5-10°C below the expected melting point. The heating rate is then reduced to a slow, controlled rate (e.g., 1-2°C per minute).[14][16]

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears (onset point) and the temperature at which the sample is completely liquid (clear point) are recorded. This range is reported as the melting point.[14]

pKa Determination (Potentiometric Titration)

This protocol determines the dissociation constants of the ionizable functional groups in the doxycycline molecule.

-

Solution Preparation: A precise amount of doxycycline is dissolved in a suitable solvent, typically purified water or a co-solvent mixture (e.g., acetonitrile-water).[17]

-

Titration: The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values are determined from the midpoints of the buffer regions of the curve.[17] This can also be supplemented with data from liquid chromatography methods.[17]

Signaling Pathways and Experimental Workflows

Doxycycline exerts its effects through several mechanisms, which are visualized below.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline's primary antibacterial effect is due to its ability to disrupt protein synthesis in bacteria. It binds to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosome, thereby halting the elongation of polypeptide chains.[1][2][9]

References

- 1. labeling.pfizer.com [labeling.pfizer.com]

- 2. exphar.com [exphar.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Doxycycline Calcium - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KEGG DRUG: Doxycycline calcium [genome.jp]

- 9. ijrpr.com [ijrpr.com]

- 10. researchgate.net [researchgate.net]

- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 12. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 13. nano-lab.com.tr [nano-lab.com.tr]

- 14. thinksrs.com [thinksrs.com]

- 15. Melting Point Test - CD Formulation [formulationbio.com]

- 16. chem.ucalgary.ca [chem.ucalgary.ca]

- 17. scienceopen.com [scienceopen.com]

The Pharmacokinetics of Vibramycin Calcium in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of doxycycline, with a special focus on the implications of its calcium salt formulation, Vibramycin calcium, in various animal models. The information presented herein is intended to support research, scientific investigation, and drug development efforts by providing a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction: Doxycycline and the Significance of the Calcium Salt

Doxycycline is a broad-spectrum tetracycline antibiotic widely employed in veterinary medicine due to its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens. It is available in various salt forms, including hyclate, monohydrate, and calcium. While most pharmacokinetic studies in animal models have been conducted on the hyclate and monohydrate salts, an understanding of the doxycycline calcium formulation is crucial for its appropriate use.

The interaction between tetracyclines and divalent cations like calcium is well-documented. This interaction can significantly impact the oral absorption of the drug. Calcium ions can form insoluble chelate complexes with doxycycline in the gastrointestinal tract, thereby reducing its bioavailability.[1][2] While doxycycline is reported to have a lower affinity for calcium binding compared to older tetracyclines, this interaction remains clinically relevant.[3][4] Consequently, the formulation of doxycycline as a calcium salt, or its co-administration with calcium-rich diets, can influence its pharmacokinetic profile. Studies in rabbits have shown that reducing the calcium content in their feed is necessary to achieve adequate oral bioavailability of doxycycline.[5]

This guide will synthesize the available pharmacokinetic data for doxycycline across several animal species, paying close attention to the experimental conditions that might influence its absorption and disposition, and providing context for the potential behavior of the calcium salt form.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of doxycycline in various animal models. It is important to note that the majority of these studies utilized doxycycline hyclate for administration. The data is presented to allow for easy comparison across species and routes of administration.

Table 1: Pharmacokinetic Parameters of Doxycycline in Swine

| Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Oral (in feed) | 11.8-13.3 mg/kg/day | 0.7 - 1.5 (steady state) | - | 5.9 ± 1.0 | - | [6] |

| Oral (in feed) | 7, 13, and 26 mg/kg/day | 0.37-0.89, 0.71-1.14, 1.62-3.18 (steady state) | - | - | - | [7] |

| Oral (in feed) | 20 mg/kg | 11.71 - 14.95 | - | - | 50 | [8][9] |

| Oral (in drinking water) | - | - | - | 7.33 | 30.7 | [8] |

Table 2: Pharmacokinetic Parameters of Doxycycline in Sheep

| Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | - | - | - | 7.027 ± 1.128 | - | [10] |

| Oral | 20 mg/kg | 2.182 ± 0.9117 | 3.432 ± 3.307 | - | 35.77 ± 10.20 | [10] |

| Intramuscular | 20 mg/kg | 2.79 ± 0.79 | 0.86 ± 0.47 | 77.88 ± 28.45 | - | [3] |

Table 3: Pharmacokinetic Parameters of Doxycycline in Goats

| Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | 5 mg/kg | - | - | - | - | [11] |

| Intramuscular | 20 mg/kg | - | - | - | 45.60 | [11] |

| Oral | 20 mg/kg | - | - | - | 31.39 ± 4.51 | [4] |

Table 4: Pharmacokinetic Parameters of Doxycycline in Broiler Chickens

| Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | 20 mg/kg | - | - | 4.75 ± 0.21 | - | [12] |

| Oral | 20 mg/kg | 54.58 ± 2.44 | 0.35 ± 0.02 | 6.03 ± 0.45 | 41.33 ± 2.02 | [12] |

| Oral (in drinking water) | 200 mg/L | 8.3 ± 0.9 (steady state) | - | 14.9 ± 1.4 | - | [13] |

| Oral (fasted) | 25 mg/kg | 4.47 ± 0.16 | 1.73 ± 0.06 | - | 73.4 ± 2.5 | [14] |

| Oral (fed) | 25 mg/kg | 3.07 ± 0.23 | 3.34 ± 0.21 | - | - | [14] |

Table 5: Pharmacokinetic Parameters of Doxycycline in Dogs

| Route of Administration | Dosage | Cmax (µg/mL) | Tmax (h) | Elimination Half-life (h) | Bioavailability (%) | Reference |

| Intravenous | 5 mg/kg | - | - | 10.36 | - | [15] |

| Subcutaneous (long-acting) | 10 mg/kg | 2.8 ± 0.3 | 2.11 ± 0.12 | 133.61 ± 6.32 | 199.48 | [16] |

| Oral (tablets) | 10 mg/kg | - | - | - | - | [16] |

Detailed Experimental Protocols

A generalized experimental workflow for pharmacokinetic studies of doxycycline in animal models is described below. Specific details from cited studies are incorporated to provide a comprehensive understanding of the methodologies employed.

Animal Models

-

Species: Studies have been conducted in a variety of species including swine (fattening pigs), sheep (Spanish Churra), goats (Murciano-Granadina), broiler chickens, and dogs (Mongrel).[6][10][11][12][16]

-

Health Status: Animals were generally reported to be healthy and clinically normal upon physical examination.[10][11]

-

Housing and Acclimatization: Animals are typically housed in appropriate facilities and allowed an acclimatization period before the commencement of the study.

Drug Administration and Dosing

-

Formulation: Doxycycline is often administered as a hyclate salt, either in an aqueous solution for injection or as a powder for oral administration (e.g., mixed in feed or dissolved in drinking water).[6][12][16]

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus injection, typically into a jugular or cephalic vein, to determine the absolute bioavailability and fundamental pharmacokinetic parameters.[10][12]

-

Oral (PO): Administered as a drench, in medicated feed, or dissolved in drinking water. For studies investigating the effect of food, animals are either fasted or fed prior to drug administration.[6][10][14]

-

Intramuscular (IM): Injected into a suitable muscle mass.[3]

-

Subcutaneous (SC): Injected beneath the skin, often for long-acting formulations.[16]

-

-

Dosage: Doses vary depending on the species and the study objectives, but typically range from 5 to 25 mg/kg body weight.[10][12][15]

Sample Collection

-

Matrix: Blood is the primary biological matrix collected for pharmacokinetic analysis. Plasma or serum is separated by centrifugation.[6][10][12]

-

Sampling Sites: Blood is typically collected from the jugular vein in larger animals (pigs, sheep, goats) and from the wing vein in chickens.[6][10][12] In dogs, a cephalic or saphenous vein is often used.[16]

-

Sampling Schedule: A series of blood samples are collected at predetermined time points after drug administration. The schedule is designed to capture the absorption, distribution, and elimination phases of the drug. For example, samples might be collected at 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration.[16]

Analytical Methodology

-

Method: High-Performance Liquid Chromatography (HPLC) is the most common analytical method used for the quantification of doxycycline in biological samples.[6]

-

Sample Preparation: This typically involves a protein precipitation step, followed by centrifugation to separate the supernatant containing the drug.[6]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is frequently used.[6]

-

Mobile Phase: The composition of the mobile phase varies but often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[8]

-

Detection: UV or fluorescence detectors are used to detect and quantify doxycycline.[6]

-

-

Validation: The analytical method is validated to ensure its accuracy, precision, linearity, and sensitivity (limit of detection and quantification).[8]

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationship of factors influencing doxycycline pharmacokinetics.

References

- 1. Pharmacokinetics of doxycycline in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. droracle.ai [droracle.ai]

- 4. droracle.ai [droracle.ai]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. journalppw.com [journalppw.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and bioavailability of doxycycline hyclate after oral administration in calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of an injectable long-acting formulation of doxycycline hyclate in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of doxycycline and tissue concentrations of an experimental long-acting parenteral formulation of doxycycline in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 16. researchgate.net [researchgate.net]

Vibramycin (Doxycycline Calcium) for Gene Expression Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of Vibramycin (doxycycline), a tetracycline-class antibiotic, for the regulation of gene expression in research and development settings. It focuses on the principles, practical application, and critical considerations for utilizing doxycycline-inducible systems, primarily the Tet-On and Tet-Off systems.

Introduction to Tetracycline-Inducible Gene Expression

Tetracycline-inducible systems are powerful tools for controlling gene expression in eukaryotic cells with high precision.[1] These systems allow for the temporal and quantitative regulation of a gene of interest (GOI) by the addition or removal of tetracycline or its more stable and commonly used analog, doxycycline.[2] This "on/off" switch capability is invaluable for studying the function of genes that may be toxic when constitutively expressed or for examining cellular processes at specific time points.[3]

The two most prevalent systems are the Tet-Off and Tet-On systems, which are based on regulatory elements from the E. coli Tn10 tetracycline resistance operon.[1]

-

Tet-Off System: In this system, gene expression is active in the absence of doxycycline. The tetracycline-controlled transactivator (tTA), a fusion of the Tet Repressor (TetR) and the VP16 activation domain, binds to the Tetracycline Response Element (TRE) in the promoter of the GOI, activating transcription. The addition of doxycycline causes tTA to dissociate from the TRE, thus turning gene expression off.[2][4]

-

Tet-On System: Conversely, the Tet-On system activates gene expression in the presence of doxycycline. It employs a reverse tetracycline-controlled transactivator (rtTA) that binds to the TRE only when complexed with doxycycline, thereby initiating transcription.[2][4] More advanced versions, such as Tet-On Advanced and Tet-On 3G, have been developed to offer increased sensitivity to doxycycline and lower basal expression.[1]

While Vibramycin is a brand name for doxycycline, and the prompt specifies the calcium salt, the vast majority of research literature cites the use of doxycycline hyclate due to its high water solubility.[4] Different salt forms are expected to deliver the same active doxycycline molecule, though slight variations in absorption or solubility might exist.[4] This guide will refer to doxycycline generally, with the understanding that the hyclate form is most commonly used in published protocols.

Signaling Pathways and Experimental Workflow

Signaling Pathways of Tet-Inducible Systems

The following diagrams illustrate the core mechanisms of the Tet-Off and Tet-On systems.

References

Literature review on Vibramycin calcium in microbiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibramycin calcium, a salt of the semi-synthetic tetracycline antibiotic doxycycline, is a broad-spectrum bacteriostatic agent with extensive applications in clinical practice and microbiological research.[1][2] This technical guide provides an in-depth review of the microbiological properties of this compound, focusing on its mechanism of action, antimicrobial spectrum, and the molecular underpinnings of bacterial resistance. The document presents quantitative data in structured tables for comparative analysis, details key experimental protocols for susceptibility testing, and utilizes visualizations to elucidate complex pathways and workflows.

Mechanism of Action

This compound, like other tetracyclines, exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria.[3][4][5] This process is highly selective for bacterial cells due to structural differences between bacterial and mammalian ribosomes.[3]

The primary mechanism involves the following steps:

-

Cellular Entry: Being highly lipophilic, doxycycline readily passes through the bacterial cell membrane.[6]

-

Ribosomal Binding: Once inside the bacterium, doxycycline binds to the 30S ribosomal subunit.[3][4][5][7][8] This binding is reversible.[2][9]

-

Inhibition of Protein Synthesis: This binding event physically obstructs the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the ribosomal A site.[3][4][8][10] This prevents the addition of new amino acids to the nascent polypeptide chain, effectively halting protein elongation and synthesis.[3][8]

-

Inhibition of Ribosomal RNA Processing: Recent studies suggest an additional mechanism where doxycycline can inhibit the processing of bacterial ribosomal RNA (rRNA) precursors. It has been shown to bind to double-stranded RNA and inhibit cleavage by RNase III, an enzyme crucial for the maturation of 16S and 23S rRNAs.[11][12] This leads to an accumulation of pre-rRNA molecules and a decrease in mature, functional ribosomes.[11]

This inhibition of essential protein production impairs various cellular functions, including growth, replication, and repair, ultimately leading to the cessation of bacterial proliferation.[3][4]

Mechanism of Action of Doxycycline.

Antimicrobial Spectrum

This compound is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[3][8][13]

Table 1: Antimicrobial Spectrum of Doxycycline

| Category | Susceptible Organisms | Notes |

| Gram-Positive Bacteria | Bacillus anthracis, Listeria monocytogenes, Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus (including some MRSA strains) | Resistance has been observed in S. pyogenes and Enterococcus faecalis.[6] |

| Gram-Negative Bacteria | Acinetobacter species, Bartonella bacilliformis, Brucella species, Campylobacter fetus, Enterobacter aerogenes, Escherichia coli, Francisella tularensis, Haemophilus ducreyi, Haemophilus influenzae, Klebsiella species, Neisseria gonorrhoeae, Shigella species, Vibrio cholerae, Yersinia pestis | Resistance is common and increasing in many Gram-negative species.[7][13][14] |

| Atypical Bacteria | Chlamydia species (C. pneumoniae, C. psittaci), Mycoplasma pneumoniae, Ureaplasma urealyticum | Often a primary choice for infections caused by these organisms.[6][8] |

| Other Microorganisms | Rickettsiae, Treponema pallidum (syphilis), Borrelia burgdorferi (Lyme disease), Plasmodium falciparum (malaria prophylaxis) | Active against the asexual erythrocytic stages of P. falciparum.[6][7][13] |

Quantitative Susceptibility Data

Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. MIC values for doxycycline vary by species and strain.

Table 2: Selected Minimum Inhibitory Concentration (MIC) Data for Doxycycline

| Microorganism | MIC Range (µg/mL) | Reference |

| Chlamydia psittaci | 0.03 | [6] |

| Mycoplasma pneumoniae | 0.016 - 2 | [6] |

| Streptococcus pneumoniae | 0.06 - 32 | [6] |

Note: Susceptibility breakpoints are defined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints can differ, impacting interpretation of susceptibility.[15]

Mechanisms of Bacterial Resistance

Bacterial resistance to doxycycline is a significant clinical concern and can arise through several mechanisms.[4][16] Cross-resistance with other tetracyclines is common.[7][13]

The primary mechanisms include:

-

Efflux Pumps: This is a major mechanism where bacteria actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target. These pumps are often encoded by tet genes located on mobile genetic elements.[4][17]

-

Ribosomal Protection: Bacteria can produce ribosomal protection proteins (e.g., Tet(M), Tet(O)) that bind to the ribosome.[10][18] These proteins cause a conformational change in the ribosome that dislodges doxycycline from its binding site, allowing protein synthesis to resume.[10][18]

-

Enzymatic Inactivation: Some bacteria can produce enzymes that chemically modify and inactivate the doxycycline molecule. This mechanism is less common for tetracyclines compared to other antibiotic classes.[18]

-

Target Modification: Mutations in the 16S rRNA component of the 30S ribosomal subunit can alter the doxycycline binding site, reducing its affinity for the target.[18]

Bacterial Resistance Mechanisms to Doxycycline.

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Standardized methods are crucial for determining the susceptibility of bacterial isolates to doxycycline. The most common phenotypic methods are broth dilution, agar dilution, and disk diffusion.[19][20]

Broth Dilution Method

This method determines the MIC by testing a microorganism against serial dilutions of an antibiotic in a liquid medium.[20]

Methodology:

-

Prepare Doxycycline Stock Solution: Prepare a stock solution of doxycycline of a known concentration in a suitable solvent.

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of the doxycycline stock solution in Mueller-Hinton Broth (MHB) in tubes or microtiter plates. The final concentrations should bracket the expected MIC range.

-

Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each tube or well.

-

Inoculation: Add the standardized bacterial inoculum to each dilution of doxycycline and to a growth control tube (broth with no antibiotic).

-

Incubation: Incubate the tubes or plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of doxycycline that completely inhibits visible growth of the organism.[19]

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterium to an antibiotic-impregnated paper disk.[19][21]

Methodology:

-

Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth dilution.

-

Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

-

Apply Doxycycline Disk: Aseptically place a paper disk impregnated with a standard amount of doxycycline (e.g., 30 µg) onto the surface of the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret Results: Compare the measured zone diameter to the standardized charts provided by CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant.

Workflow for Antimicrobial Susceptibility Testing.

Pharmacokinetics and Other Properties

-

Absorption: Doxycycline is almost completely absorbed after oral administration.[7][10][13] Unlike older tetracyclines, its absorption is not significantly affected by food or milk.[13]

-

Half-life: The serum half-life of doxycycline is approximately 18-22 hours, allowing for once or twice-daily dosing.[7][13]

-

Excretion: It is excreted in both urine and feces. The half-life is not significantly altered in patients with severe renal impairment.[7][13]

-

Anti-inflammatory Effects: Beyond its antimicrobial activity, doxycycline has been shown to have anti-inflammatory and immunomodulatory properties, partly through the inhibition of matrix metalloproteinases (MMPs).[3][22]

Conclusion

This compound remains a valuable agent in microbiology due to its broad spectrum of activity and favorable pharmacokinetic profile. Its primary mechanism of inhibiting bacterial protein synthesis at the 30S ribosomal subunit is well-established. However, the increasing prevalence of resistance, primarily through efflux pumps and ribosomal protection, necessitates continuous surveillance and prudent use. Standardized susceptibility testing is essential for guiding effective clinical therapy and monitoring resistance trends. Further research into its secondary mechanisms of action and non-antibiotic properties continues to expand its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 3. What is the mechanism of Doxycycline Calcium? [synapse.patsnap.com]

- 4. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 5. What is the mechanism of Doxycycline Hyclate? [synapse.patsnap.com]

- 6. Doxycycline - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. nbinno.com [nbinno.com]

- 9. journal-api.s3.ap-south-1.amazonaws.com [journal-api.s3.ap-south-1.amazonaws.com]

- 10. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. urology-textbook.com [urology-textbook.com]

- 15. Contemporary tetracycline susceptibility testing: doxycycline MIC methods and interpretive criteria (CLSI and EUCAST) performance when testing Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. lifelinkr.com [lifelinkr.com]

- 17. bmj.com [bmj.com]

- 18. Doxycycline PEP can induce doxycycline resistance in Klebsiella pneumoniae in a Galleria mellonella model of PEP - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 20. woah.org [woah.org]

- 21. onlinejima.com [onlinejima.com]

- 22. medchemexpress.com [medchemexpress.com]

The Inhibition of Prokaryotic Protein Synthesis by Vibramycin (Doxycycline Calcium): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vibramycin (a salt of doxycycline), a member of the tetracycline class of antibiotics, is a potent inhibitor of protein synthesis in prokaryotes. This technical guide provides an in-depth analysis of the molecular mechanisms governing this inhibition. It details the interaction of doxycycline with the bacterial ribosome, presents quantitative data on its inhibitory effects, and outlines key experimental protocols for studying these interactions. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction

The selective toxicity of antibiotics against bacterial pathogens while sparing host cells is a cornerstone of antimicrobial therapy. Vibramycin, a semi-synthetic derivative of the tetracycline group, exemplifies this principle by targeting the bacterial ribosome, a macromolecular machine essential for protein synthesis and distinct from its eukaryotic counterpart.[1][2] Doxycycline's broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria has made it a clinically significant antibiotic for decades.[3] Understanding its precise mechanism of action is crucial for combating the rise of antibiotic resistance and for the development of novel therapeutics.

Mechanism of Action

Doxycycline's primary mechanism of action is the inhibition of the elongation phase of protein synthesis.[1][2] This is achieved through a high-affinity, reversible binding to the 30S ribosomal subunit of the bacterial 70S ribosome.[2][4]

Canonical Binding to the 30S Ribosomal Subunit

Doxycycline binds to the 16S ribosomal RNA (rRNA) of the 30S subunit, specifically within the A-site (aminoacyl-tRNA binding site). This interaction sterically hinders the accommodation of the aminoacyl-tRNA (aa-tRNA) into the A-site, thereby preventing the codon-specified delivery of amino acids to the growing polypeptide chain.[1][2] This effectively stalls protein synthesis, leading to a bacteriostatic effect.[2]

Novel Insights from Structural Biology

Recent advancements in cryo-electron microscopy (cryo-EM) have revealed additional binding sites and inhibitory mechanisms for doxycycline.[5] Studies have shown that doxycycline can also bind within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5] In some bacteria, multiple doxycycline molecules have been observed to stack within the exit tunnel, creating a physical blockade to the elongating polypeptide chain.[5] Furthermore, in E. coli, doxycycline binding in the 50S subunit has been shown to induce a significant conformational change in the 23S rRNA at the peptidyl transferase center (PTC), which can also contribute to the inhibition of protein synthesis.[5]

Inhibition of rRNA Processing

Beyond direct interaction with the ribosome, there is evidence to suggest that doxycycline can interfere with the maturation of ribosomal RNA.[6] Doxycycline has been shown to inhibit the processing of precursor rRNA (pre-rRNA) into mature 16S and 23S rRNA, a process critical for the assembly of functional ribosomes.[6]

The multifaceted mechanism of doxycycline is visually summarized in the following signaling pathway diagram.

Figure 1. Doxycycline's multi-pronged inhibition of protein synthesis.

Quantitative Data on Inhibitory Effects

The efficacy of doxycycline's inhibition of prokaryotic protein synthesis can be quantified by its 50% inhibitory concentration (IC50). These values can vary depending on the bacterial species and the specific experimental conditions.

| Organism | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| Escherichia coli | Growth Inhibition | 0.4 | ~0.9 | [7] |

| Chlamydophila psittaci | In vitro multiplication | 0.497 | ~1.12 | [8][9] |

| Plasmodium falciparum | In vitro growth | - | 13.15 - 31.60 | [10] |

| Plasmodium falciparum (DOXY-liposome) | In vitro growth | - | 0.36 - 0.85 | [11] |

Note: The IC50 values for Plasmodium falciparum are included for context, as this protozoan parasite also possesses a prokaryote-like ribosome in its apicoplast.

Experimental Protocols

A variety of in vitro and in vivo techniques are employed to study the interaction of antibiotics with the ribosome and their effects on protein synthesis. Below are detailed methodologies for key experiments.

Preparation of Bacterial 70S Ribosomes

The isolation of pure and active ribosomes is fundamental for in vitro assays.

Objective: To isolate tightly-coupled 70S ribosomes from bacterial cells.

Materials:

-

Bacterial cell paste (e.g., E. coli)

-

Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Buffer B: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 500 mM NH₄Cl, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Sucrose solutions (10% and 40% w/v in Buffer A)

-

Lysozyme, DNase I

-

French press or sonicator

-

Ultracentrifuge with appropriate rotors

Procedure:

-

Resuspend the cell pellet in Buffer A and lyse the cells using a French press or sonicator.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Pellet the crude ribosomes from the supernatant by ultracentrifugation.

-

Wash the ribosome pellet with Buffer B to remove associated proteins.

-

Resuspend the washed pellet in Buffer A.

-

Layer the resuspended ribosomes onto a 10-40% sucrose gradient.

-

Separate the 70S ribosomes from the 30S and 50S subunits by ultracentrifugation.[12]

-

Fractionate the gradient and collect the fractions containing the 70S peak, monitoring absorbance at 260 nm.

-

Pellet the purified 70S ribosomes by ultracentrifugation.

-

Resuspend the final pellet in a suitable storage buffer, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.[13]

In Vitro Translation Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.

Objective: To determine the IC50 of doxycycline for prokaryotic protein synthesis.

Materials:

-

Bacterial S30 extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and initiation, elongation, and termination factors)[14][15]

-

Reaction buffer containing ATP, GTP, an energy regenerating system (e.g., creatine phosphate and creatine kinase), and a mixture of 20 amino acids.

-

DNA template encoding a reporter gene (e.g., luciferase or GFP).

-

Doxycycline stock solution.

-

Scintillation counter or fluorescence plate reader.

Procedure:

-

Prepare a master mix of the S30 extract, reaction buffer, and DNA template.

-

Aliquot the master mix into a multi-well plate.

-

Add varying concentrations of doxycycline to the wells.

-

Incubate the plate at 37°C to allow for transcription and translation.

-

If using a radiolabeled amino acid, stop the reaction and precipitate the synthesized proteins. Measure the incorporated radioactivity using a scintillation counter.

-

If using a fluorescent reporter, measure the fluorescence intensity directly in the plate reader.

-

Plot the percentage of protein synthesis inhibition against the doxycycline concentration and determine the IC50 value.

Figure 2. A streamlined workflow for determining antibiotic IC50 values.

Ribosome Filter-Binding Assay

This technique is used to measure the direct binding of a radiolabeled ligand to the ribosome.

Objective: To determine the binding affinity (Kd) of doxycycline for the 70S ribosome.

Materials:

-

Purified 70S ribosomes.

-

Radiolabeled doxycycline (e.g., [³H]-doxycycline).

-

Binding buffer (e.g., 20 mM HEPES-KOH pH 7.6, 10 mM Mg(OAc)₂, 100 mM NH₄Cl, 2 mM DTT).

-

Nitrocellulose and cellulose acetate filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Set up a series of binding reactions containing a fixed concentration of 70S ribosomes and increasing concentrations of radiolabeled doxycycline.

-

Incubate the reactions to allow binding to reach equilibrium.

-

Filter the reactions through a nitrocellulose membrane, which retains ribosome-ligand complexes, followed by a cellulose acetate membrane to capture unbound ligand.

-

Wash the filters with cold binding buffer to remove non-specifically bound ligand.[16]

-

Measure the radioactivity on the filters using a scintillation counter.

-

Plot the amount of bound doxycycline against the free doxycycline concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Toe-Printing Assay

This primer extension inhibition assay can map the precise location of a ribosome stalled on an mRNA molecule by an antibiotic.

Objective: To identify the specific codon at which doxycycline stalls the ribosome.

Materials:

-

In vitro transcription/translation-coupled system.

-

A specific mRNA template.

-

A reverse transcriptase primer that anneals downstream of the potential stalling site.

-

Reverse transcriptase.

-

Doxycycline.

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

Procedure:

-

Set up an in vitro translation reaction with the mRNA template and doxycycline.

-

Allow translation to proceed, leading to ribosome stalling at the doxycycline-induced site.

-

Anneal the radiolabeled primer to the mRNA.

-

Add reverse transcriptase to extend the primer. The enzyme will stop when it encounters the stalled ribosome.[17]

-

Denature the reaction products and separate them by size on a sequencing gel alongside a sequencing ladder generated from the same template.

-

The position of the "toe-print" band indicates the 3' edge of the stalled ribosome, allowing for the identification of the specific codon in the A-site.

Mechanisms of Resistance

The clinical efficacy of doxycycline is threatened by the emergence of bacterial resistance. The primary mechanisms include:

-

Efflux Pumps: These are membrane proteins that actively transport tetracyclines out of the bacterial cell, reducing the intracellular concentration of the drug below its effective level.

-

Ribosomal Protection Proteins (RPPs): These proteins bind to the ribosome and dislodge the bound tetracycline, allowing protein synthesis to resume.

-

Enzymatic Inactivation: A less common mechanism involves the chemical modification of tetracycline by enzymes, rendering it unable to bind to the ribosome.

Figure 3. Key strategies employed by bacteria to evade doxycycline's effects.

Conclusion

Vibramycin (doxycycline calcium) remains a vital antibiotic due to its effective inhibition of prokaryotic protein synthesis. Its mechanism of action, while primarily centered on the blockage of the ribosomal A-site, is proving to be more complex than previously understood, with new evidence pointing to interactions with the 50S subunit and interference with rRNA processing. A thorough understanding of these mechanisms, supported by robust quantitative data and detailed experimental investigation, is paramount for the continued clinical use of doxycycline and for the rational design of next-generation antibiotics that can overcome existing resistance mechanisms. The protocols and data presented in this guide offer a foundational resource for researchers dedicated to this critical area of study.

References

- 1. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxycycline? [synapse.patsnap.com]

- 3. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 5. biorxiv.org [biorxiv.org]

- 6. Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ribosome-binding antibiotics increase bacterial longevity and growth efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the inhibitory concentration 50% (IC50) of four selected drugs (chlortetracycline, doxycycline, enrofloxacin and difloxacin) that reduce in vitro the multiplication of Chlamydophila psittaci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 14. A Simple and Rapid Method for Preparing a Cell-Free Bacterial Lysate for Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.plos.org [journals.plos.org]

- 16. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating the Solubility and Stability of Doxycycline Calcium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of doxycycline calcium, a widely used tetracycline antibiotic. Due to the limited availability of specific data for the calcium salt form, this document also incorporates and contextualizes data from its more frequently studied salt forms, doxycycline hyclate and doxycycline monohydrate, to provide a broad understanding of the molecule's behavior in common laboratory solvents. This information is critical for the development of robust and effective pharmaceutical formulations.

Executive Summary

Doxycycline, the active moiety in Vibramycin calcium, exhibits variable solubility and is susceptible to degradation under common laboratory and storage conditions. While specific quantitative solubility data for doxycycline calcium is sparse, its formulation as an oral suspension suggests low aqueous solubility. In contrast, doxycycline hyclate is readily soluble in water and methanol, moderately soluble in ethanol, and soluble in dimethyl sulfoxide (DMSO). The stability of doxycycline is influenced by pH, temperature, light, and the presence of oxidizing agents. Understanding these parameters is paramount for maintaining the integrity and therapeutic efficacy of doxycycline-containing formulations.

Solubility Profile of Doxycycline and its Salts

The solubility of doxycycline is highly dependent on its salt form and the solvent used. The available data for doxycycline and its common salts are summarized below.

| Salt Form | Solvent | Solubility | Notes |

| Doxycycline Hyclate | Water | 50 mg/mL[1][2] | Mild warming may be required for complete dissolution.[1][2] |

| Methanol | Soluble | - | |

| Ethanol | Sparingly Soluble[1][2] | - | |

| DMSO | 10 mg/mL[1][3] | - | |

| Chloroform | Insoluble[1][2] | - | |

| Ether | Insoluble[1][2] | - | |

| Doxycycline Monohydrate | Water | Very slightly soluble[4][5][6][7][8] | - |

| Doxycycline Calcium | Water | Implied low solubility | Formulated as an oral suspension.[9] |

Note: The information for doxycycline hyclate and monohydrate is provided as the best available approximation for the general solubility behavior of doxycycline.

Stability of Doxycycline in Solution

Doxycycline is susceptible to degradation under various stress conditions. The primary degradation pathways include epimerization and other structural rearrangements.[10]

Factors Affecting Stability

-

pH: Doxycycline's stability is pH-dependent. Both acidic and alkaline conditions can lead to degradation.[10]

-

Temperature: Elevated temperatures accelerate the degradation of doxycycline.[11][12] Studies have shown significant degradation at temperatures of 40°C and above.[11][13]

-

Light: Exposure to light can induce degradation of doxycycline solutions.[10][13] Therefore, solutions should be protected from light.[14]

-

Oxidation: Doxycycline can be degraded by oxidizing agents.[10]

-

Solvent Composition: The choice of co-solvents can impact stability. For instance, the inclusion of ethanol with propylene glycol has been shown to improve the stability of doxycycline formulations.[10]

Degradation Products

The main degradation products of doxycycline that have been identified include:

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

A commonly accepted method for determining equilibrium solubility is the shake-flask method.

Methodology:

-

Preparation: An excess amount of the solid doxycycline salt is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of doxycycline in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the stability of doxycycline and quantifying its degradation products.

Typical HPLC Parameters:

-

Column: Reversed-phase C8 or C18 column.

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to optimize for good separation.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Column Temperature: Controlled, often at an elevated temperature (e.g., 30-40°C) for better peak shape and reproducibility.

-

Detection: UV detection at a wavelength where doxycycline and its degradation products have significant absorbance (e.g., 270 nm or 350 nm).[11][12]

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, doxycycline samples are subjected to forced degradation under various stress conditions (acid, base, oxidation, heat, light). The method must be able to resolve the doxycycline peak from all resulting degradation product peaks.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of Doxycycline Calcium.

Factors Influencing Doxycycline Stability

Caption: Key factors that can lead to the degradation of doxycycline in solution.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Doxycycline | CAS#:17086-28-1 | Chemsrc [chemsrc.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. quora.com [quora.com]

- 8. labeling.pfizer.com [labeling.pfizer.com]

- 9. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. uspnf.com [uspnf.com]

A Deep Dive into Doxycycline Calcium (Vibramycin) Versus Other Tetracyclines: A Technical Guide for Researchers

For drug development professionals, scientists, and researchers, the tetracycline class of antibiotics offers a broad spectrum of therapeutic potential beyond their antimicrobial properties. This technical guide provides an in-depth comparison of Vibramycin (doxycycline calcium) with other notable tetracyclines, namely tetracycline and minocycline, focusing on their applications in a research context. This document delves into their mechanisms of action, pharmacokinetic profiles, comparative efficacy, and non-antibacterial properties, presenting quantitative data in structured tables and detailed experimental protocols for key assays.

Core Mechanism of Action and Resistance